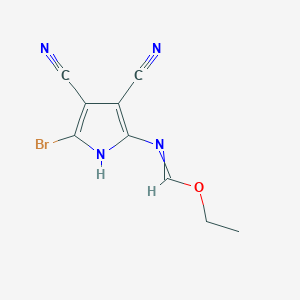
3,4-Dihydro-2H-1,3-thiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-1,3-thiazin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,3-thiazin-2-one can be achieved through several methods. One common approach involves the reaction of 1,3-isothiocyanato ketones with mineral acids. This reaction forms 3,4-dihydro-2H-1,3-thiazin-2-ones or their mixtures with 6-alkylidenetetrahydro-1,3-thiazin-2-ones . Another method involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of excess potassium carbonate in DMF at reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-2H-1,3-thiazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 3,4-dihydro-2H-1,3-thiazin-4-one derivatives has been studied, leading to the formation of different products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include mineral acids, oxidizing agents, and bases. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can lead to the formation of pyrimidin-4-one and thieno[2,3-d]pyrimidin-4-one derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-2H-1,3-thiazin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antitumor agents . Additionally, it has applications in the development of new materials and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-1,3-thiazin-2-one involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is involved in neurotransmission . The presence of sulfur and nitrogen atoms in the ring structure allows for unique interactions with biological molecules, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3,4-Dihydro-2H-1,3-thiazin-2-one include imidazo[2,1-b][1,3]thiazines, benzo[1,3]thiazines, and 1,4-benzothiazines . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: Its derivatives have shown promising results in various scientific research areas, making it a compound of significant interest .
Propriétés
Numéro CAS |
106084-44-0 |
|---|---|
Formule moléculaire |
C4H5NOS |
Poids moléculaire |
115.16 g/mol |
Nom IUPAC |
3,4-dihydro-1,3-thiazin-2-one |
InChI |
InChI=1S/C4H5NOS/c6-4-5-2-1-3-7-4/h1,3H,2H2,(H,5,6) |
Clé InChI |
IDYNQXIZKKRBHF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)



![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)



![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)


